![molecular formula C24H27Cl3N4O2 B1448794 Bis(1-[2-(pyridin-2-yloxy)phenyl]methanamine) trihydrochloride CAS No. 2034207-73-1](/img/structure/B1448794.png)
Bis(1-[2-(pyridin-2-yloxy)phenyl]methanamine) trihydrochloride
Descripción general
Descripción
Bis(1-[2-(pyridin-2-yloxy)phenyl]methanamine) trihydrochloride (BPT) is a synthetic organic compound that has been used in a variety of scientific research applications. BPT is a white odorless solid with a melting point of 234-236 °C, and a molecular weight of 568.04 g/mol. It is soluble in polar organic solvents such as methanol and ethanol, and is insoluble in water. BPT is commonly used in the synthesis of other compounds and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Enhanced Cellular Uptake and Photocytotoxicity
Researchers have studied the application of related complexes, particularly focusing on iron(III) complexes with modified Schiff bases for cancer treatment. These complexes have shown enhanced cellular uptake in cancer cells and remarkable photocytotoxicity under light exposure, suggesting a potential pathway for targeted cancer therapy. The studies highlight the role of the Schiff base, derived from pyridine and other similar structures, in tumor targeting and cellular uptake. This approach leverages the photophysical properties of the complexes, generating reactive oxygen species upon light exposure to induce cell death through the apoptotic pathway. Such findings open avenues for designing more efficient phototherapeutic agents based on these chemical frameworks (Basu et al., 2015).
Photocytotoxicity in Red Light
Iron(III) catecholates with modified dipicolylamines, closely related to the chemical structure of interest, have been synthesized and their photocytotoxic properties examined. These complexes have demonstrated unprecedented photocytotoxicity in red light to various cell lines through apoptosis, facilitated by the generation of reactive oxygen species. This research emphasizes the potential of using such complexes in light-activated cancer treatment modalities, highlighting the specific uptake in cancer cells and interaction with DNA (Basu et al., 2014).
Synthesis and Electrocatalytic Applications
The compound and its derivatives have also been explored in the synthesis of novel materials and their electrocatalytic applications. Research into multidentate ligands incorporating triazolyl, pyridinyl, and phenolate groups has led to the development of dinuclear copper(II) and iron(III) complexes. These studies provide insights into the synthesis, structure, and electrochemical properties of these complexes, offering potential applications in catalysis and material science (You & Wei, 2014).
Structural and Spectral Studies
The structural and spectral properties of iron(III) complexes with tridentate pyridyl and benzimidazolyl ligands have been investigated, revealing details about the coordination chemistry and redox behavior of these complexes. Such studies contribute to a deeper understanding of the chemical behavior of related compounds, with implications for their use in various chemical reactions and potential industrial applications (Viswanathan et al., 1996).
Propiedades
IUPAC Name |
(2-pyridin-2-yloxyphenyl)methanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H12N2O.3ClH/c2*13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14-12;;;/h2*1-8H,9,13H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCDGCLSFVUUQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OC2=CC=CC=N2.C1=CC=C(C(=C1)CN)OC2=CC=CC=N2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Cl3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1448714.png)
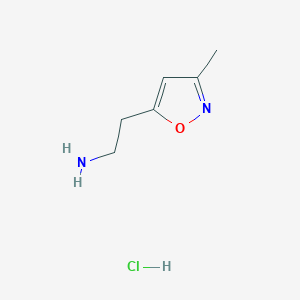

![6'-methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B1448719.png)
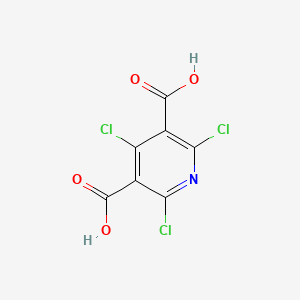
![2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide](/img/structure/B1448722.png)
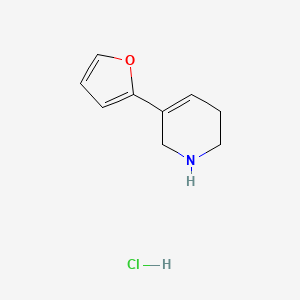
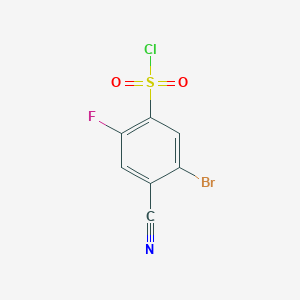
![Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate](/img/structure/B1448728.png)
![1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride](/img/structure/B1448730.png)
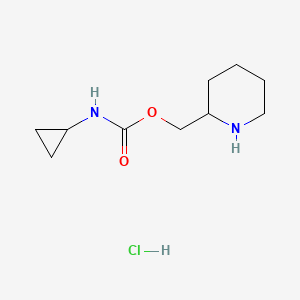
![[(2-Amino-1-cyclopentylethyl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B1448732.png)
